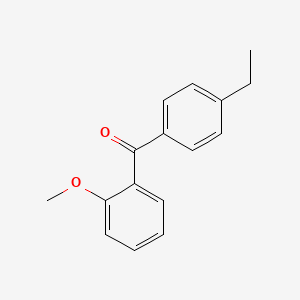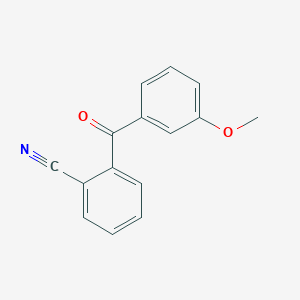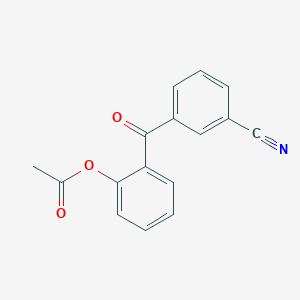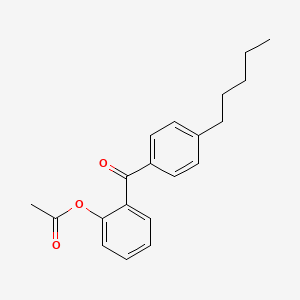
2-(2,4-Dichlorophenoxy)butanoic acid
概要
説明
2-(2,4-Dichlorophenoxy)butanoic acid is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, and soybeans . It is known for its ability to inhibit growth at the tips of stems and roots, making it an effective tool in agricultural weed management .
作用機序
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is the growth points at the tips of stems and roots in plants . It is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, and soybeans .
Mode of Action
2,4-DB acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through the foliage of plants and readily translocated via symplasm (including phloem) to the growing points where it accumulates .
Biochemical Pathways
Susceptible species rapidly convert this product to the herbicidally active compound: 2,4-D .
Pharmacokinetics
It is known that the compound is absorbed through the foliage of plants and translocated to the growing points .
Result of Action
The action of 2,4-DB induces abnormal growth typical of growth-hormone herbicides, known as ‘epinastic bending’. This includes twisting and bending of stems and petioles, leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Action Environment
The efficacy and stability of 2,4-DB can be influenced by environmental factors. For instance, it is highly soluble in water and most organic solvents, and it may leach to groundwater under certain conditions
生化学分析
Biochemical Properties
2-(2,4-Dichlorophenoxy)butanoic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is absorbed through foliage and translocated via the symplasm to growing points where it accumulates . The compound disrupts transport systems and interferes with nucleic acid metabolism . It is metabolized into its active form, 2,4-D, which inhibits growth at the tips of stems and roots .
Cellular Effects
This compound affects various types of cells and cellular processes. It induces abnormal growth typical of growth-hormone herbicides, such as epinastic bending, twisting, and bending of stems and petioles, leaf curling, and cupping . These effects are due to its interference with cell signaling pathways and gene expression, leading to the development of abnormal tissues and secondary roots .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the herbicidally active form, 2,4-D . This active form disrupts transport systems and interferes with nucleic acid metabolism, similar to the endogenous auxin indole acetic acid (IAA) . The specific site of action has not yet been identified, but it is known to induce abnormal growth and development in susceptible species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under acidic and thermal conditions but degrades when exposed to alkaline conditions . Long-term effects on cellular function include the development of abnormal tissues and secondary roots, with plant death occurring from growth abnormalities within 3-5 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At moderate doses, it is moderately toxic with an oral LD50 of 1960 mg/kg . High doses can lead to toxic or adverse effects, including growth abnormalities and potential plant death .
Metabolic Pathways
This compound is involved in metabolic pathways similar to those of the endogenous auxin indole acetic acid (IAA) . Susceptible species rapidly convert this product to the herbicidally active form, 2,4-D, while tolerant species do not carry out this conversion . This conversion is crucial for its herbicidal activity and effectiveness .
Transport and Distribution
This compound is absorbed through foliage and readily translocated via the symplasm, including the phloem, to growing points where it accumulates . This transport and distribution are essential for its herbicidal activity, as it needs to reach the growing points to exert its effects .
Subcellular Localization
The subcellular localization of this compound involves its accumulation at the growing points of plants . This localization is crucial for its activity, as it needs to interfere with nucleic acid metabolism and transport systems at these sites to induce abnormal growth and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone under anhydrous conditions. The process begins by treating 2,4-dichlorophenol with an aqueous alkali to form the corresponding phenoxide. The water is then removed by co-distillation with an entrainer liquid. Butyrolactone is added to the resulting mixture, and the entrainer is removed by distillation. The residue is heated at a temperature above 140°C, preferably between 140-210°C, to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(2,4-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
2-(2,4-Dichlorophenoxy)butanoic acid has a wide range of scientific research applications:
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid: Known for its use in controlling broadleaf weeds.
Uniqueness: 2-(2,4-Dichlorophenoxy)butanoic acid is unique in its specific application to certain crops and its distinct mechanism of action. Unlike some other herbicides, it is selectively active against broadleaf weeds while being relatively safe for grasses and cereals .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVXKWQTYUMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035006 | |
| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-86-1 | |
| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6956-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)










